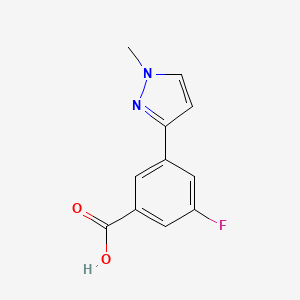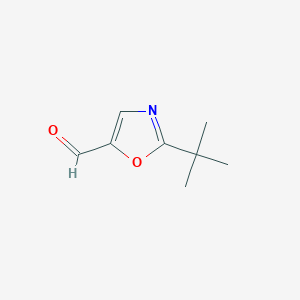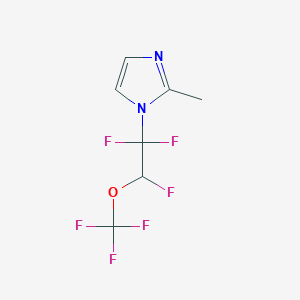
EN300-7441284
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as TFE-MI, and it is a derivative of imidazole. TFE-MI is a colorless, odorless liquid that is soluble in water and other organic solvents.
Wissenschaftliche Forschungsanwendungen
- Neonicotinoid-Analoga: Neonicotinoide sind aufgrund ihrer selektiven Wirkung auf nikotinische Acetylcholinrezeptoren (nAChRs) von Insekten weit verbreitete Insektizide. Forscher haben EN300-7441284-Derivate als potenzielle Neonicotinoid-Analoga mit verbesserter insektizider Aktivität und Säugetiersicherheit untersucht . Diese Verbindungen könnten zu einem nachhaltigen Pflanzenschutz in der Landwirtschaft beitragen.
- Neurologische Erkrankungen: Neonicotinoide haben sich bei der Behandlung neurologischer Erkrankungen als vielversprechend erwiesen. This compound-Derivate können als nAChR-Agonisten wirken und möglicherweise die Neurotransmission und die kognitive Funktion beeinflussen. Die Untersuchung ihrer Auswirkungen auf neurodegenerative Erkrankungen wie Alzheimer oder Parkinson könnte wertvoll sein .
- Antivirale Wirkstoffe: Fluorierte Verbindungen weisen oft antivirale Eigenschaften auf. This compound-Derivate könnten auf ihre Wirksamkeit gegen Virusinfektionen untersucht werden .
- Fluorierte Polymere: Die Einarbeitung von this compound-Derivaten in Polymermatrizen könnte die Materialeigenschaften verbessern. Beispielsweise könnten sie zur Synthese von aromatischen 3F-Polymeren mit verbesserter thermischer Stabilität und chemischer Beständigkeit beitragen .
- Fluorierungsreaktionen: Forscher haben this compound-Derivate in Fluorierungsreaktionen eingesetzt. Zum Beispiel wurden sie bei der Synthese von Trifluormethyl- oder gem-Difluorvinyl-haltigen Analoga von Neonicotinoiden eingesetzt . Diese Reaktionen erweitern die Werkzeugpalette zur Einführung von Fluoratomen in organische Moleküle.
Pflanzenschutzmittel und Pestizide
Medizinische Chemie
Materialwissenschaften
Organofluorchemie
Wirkmechanismus
The mechanism of action of TFE-MI is not well-understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TFE-MI has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. TFE-MI has also been shown to inhibit the activity of protein kinase B, which is a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
TFE-MI has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. TFE-MI has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro. TFE-MI has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TFE-MI is its high solubility in water and other organic solvents, which makes it easy to handle in lab experiments. TFE-MI is also relatively stable under normal lab conditions, which allows for long-term storage. However, one of the limitations of TFE-MI is its high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are many future directions for the research of TFE-MI, including the investigation of its potential applications in drug discovery and the development of new materials. TFE-MI has been shown to have potential as a scaffold for the synthesis of various functional materials, such as metal-organic frameworks. TFE-MI may also have potential as a starting point for the development of new drugs, as it has been shown to have anti-cancer and anti-inflammatory effects in vitro. Further research is needed to fully understand the potential applications of TFE-MI in these fields.
Conclusion
In conclusion, TFE-MI is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The synthesis of TFE-MI involves the reaction of 2-methylimidazole with trifluoroacetic acid and trifluoromethanol. TFE-MI has been used in various scientific research applications, including catalysis, material science, and biomedical research. The mechanism of action of TFE-MI is not well-understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TFE-MI has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. One of the advantages of TFE-MI is its high solubility in water and other organic solvents, which makes it easy to handle in lab experiments. There are many future directions for the research of TFE-MI, including the investigation of its potential applications in drug discovery and the development of new materials.
Synthesemethoden
The synthesis of TFE-MI involves the reaction of 2-methylimidazole with trifluoroacetic acid and trifluoromethanol. This reaction takes place under controlled conditions, and the product is purified using various techniques, including column chromatography and recrystallization. The yield of TFE-MI is typically high, and the purity can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6N2O/c1-4-14-2-3-15(4)6(9,10)5(8)16-7(11,12)13/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXLSYVABGUTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C(OC(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
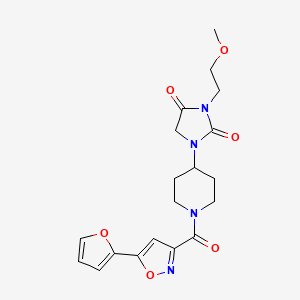
![3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2424163.png)
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2424164.png)
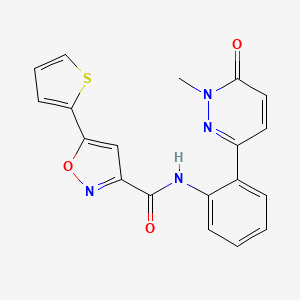
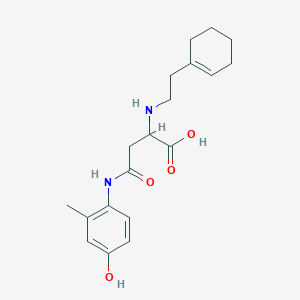
![2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2424170.png)
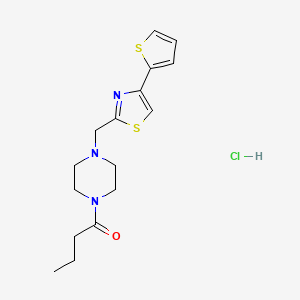
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2424172.png)
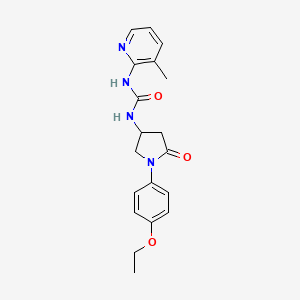
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2424174.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-amino-2-oxoethyl)sulfanylbenzamide](/img/structure/B2424175.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2424178.png)
